molecular formula C7H15Cl2N3 B6190330 methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride CAS No. 2639419-09-1

methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride

Cat. No.: B6190330
CAS No.: 2639419-09-1
M. Wt: 212.1
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Description

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain can be modified by reacting with different electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various alkyl halides or acyl chlorides; reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce new functional groups onto the ethylamine side chain.

Scientific Research Applications

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.

    Biological Studies: The compound is employed in studies investigating the role of imidazole derivatives in enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may bind to receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used in the treatment of fungal infections.

Uniqueness

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the ethylamine side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal and industrial chemistry.

Properties

CAS No.

2639419-09-1

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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